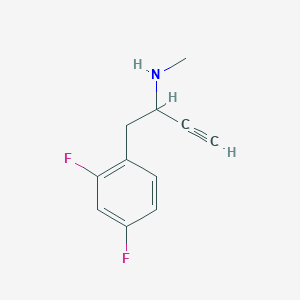
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is an organic compound characterized by the presence of a difluorophenyl group attached to a butynyl amine structure
Métodos De Preparación
Synthetic Routes and Reaction Conditions: The synthesis of 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine typically involves the following steps:
Starting Materials: The synthesis begins with 2,4-difluoroaniline and propargyl bromide.
Reaction Conditions: The reaction is carried out in the presence of a base such as potassium carbonate in an aprotic solvent like dimethylformamide (DMF).
Procedure: The 2,4-difluoroaniline is reacted with propargyl bromide under reflux conditions to form the desired product.
Industrial Production Methods: For industrial-scale production, the process is optimized to ensure high yield and purity. This involves:
Catalysts: Using catalysts to enhance reaction rates.
Purification: Employing techniques such as recrystallization or chromatography to purify the final product.
Análisis De Reacciones Químicas
Types of Reactions: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert it into amines or other reduced forms.
Substitution: The difluorophenyl group can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Reagents like potassium permanganate or chromium trioxide.
Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.
Substitution: Conditions vary depending on the substituent being introduced, often involving halogenating agents or nucleophiles.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield difluorophenyl ketones, while reduction can produce difluorophenyl amines.
Aplicaciones Científicas De Investigación
1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for creating more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in designing inhibitors for specific enzymes or receptors.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mecanismo De Acción
The mechanism by which 1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine exerts its effects involves:
Molecular Targets: The compound may interact with specific enzymes or receptors, altering their activity.
Pathways: It can modulate biochemical pathways, leading to changes in cellular processes such as signal transduction or metabolic regulation.
Comparación Con Compuestos Similares
1-(2,4-Difluorophenyl)-2-fluorobenzamide: Shares the difluorophenyl group but differs in its amide structure.
1-(3,4-Difluorophenyl)-3-phenyl-1,4-dihydrobenzo[e][1,2,4]triazin-4-yl: Contains a similar difluorophenyl group but has a more complex triazine structure.
Uniqueness: 1-(2,4-Difluorophenyl)-N-methylbut-3-yn-2-amine is unique due to its specific combination of a difluorophenyl group with a butynyl amine structure, which imparts distinct chemical and biological properties.
This detailed overview provides a comprehensive understanding of this compound, covering its synthesis, reactions, applications, mechanism of action, and comparison with similar compounds
Propiedades
Fórmula molecular |
C11H11F2N |
|---|---|
Peso molecular |
195.21 g/mol |
Nombre IUPAC |
1-(2,4-difluorophenyl)-N-methylbut-3-yn-2-amine |
InChI |
InChI=1S/C11H11F2N/c1-3-10(14-2)6-8-4-5-9(12)7-11(8)13/h1,4-5,7,10,14H,6H2,2H3 |
Clave InChI |
DSZGXXIVWBJBQU-UHFFFAOYSA-N |
SMILES canónico |
CNC(CC1=C(C=C(C=C1)F)F)C#C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


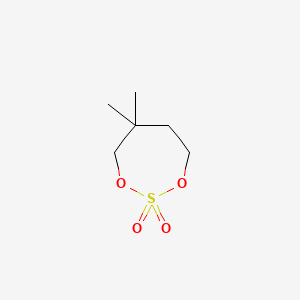
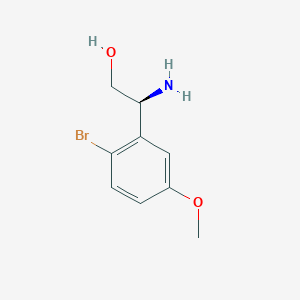
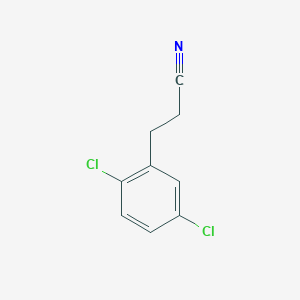
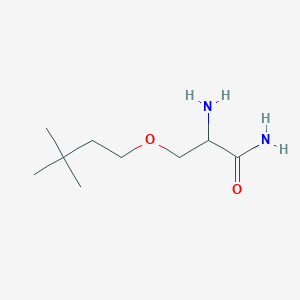
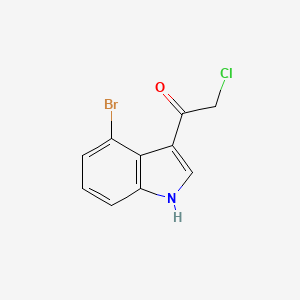
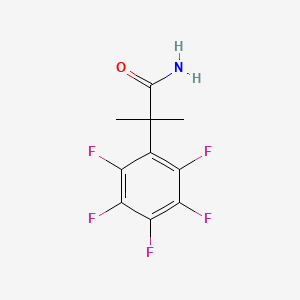

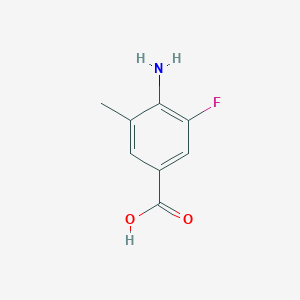

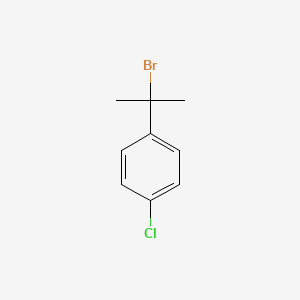
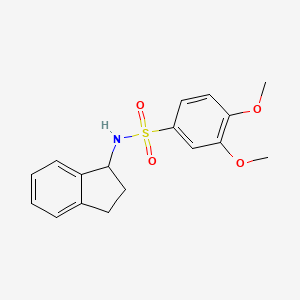
![(2S,5'S)-7-chloro-3',4,6-trimethoxy-5'-methylspiro[1-benzofuran-2,4'-cyclohex-2-ene]-1',3-dione](/img/structure/B15318750.png)
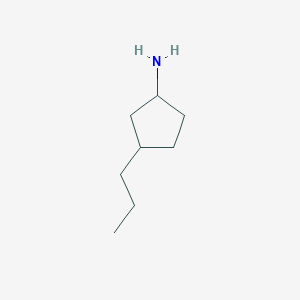
![3-[(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)methyl]cyclobutan-1-one](/img/structure/B15318759.png)
